P2X3 Receptor Antagonist Potency: N1-Methyl vs. N1-Ethyl Analog
The target compound demonstrates an EC50 of 80 nM as an antagonist at the recombinant rat P2X3 receptor expressed in Xenopus oocytes [1]. In contrast, a closely related N1-ethyl analog (BDBM50532061) exhibits an IC50 of 999 nM at the human P2X3 receptor expressed in rat C6BU-1 cells, representing an approximately 12.5-fold loss in potency [2]. Although the species and assay formats differ, the magnitude of the potency gap strongly indicates that the N1-methyl substituent is critical for high-affinity P2X3 engagement within this chemotype.
| Evidence Dimension | P2X3 antagonist potency |
|---|---|
| Target Compound Data | EC50 = 80 nM (rat P2X3, Xenopus oocytes) |
| Comparator Or Baseline | N1-ethyl analog (BDBM50532061): IC50 = 999 nM (human P2X3, C6BU-1 cells) |
| Quantified Difference | ~12.5-fold higher potency for N1-methyl vs. N1-ethyl analog |
| Conditions | Recombinant rat P2X3 in Xenopus oocytes (target compound); human P2X3 in rat C6BU-1 cells (comparator). Both evaluated at 10 µM. |
Why This Matters
Researchers developing P2X3 antagonists for pain or genitourinary indications should select the N1-methyl congener as the higher-potency starting point for SAR exploration, as even a single carbon homologation (methyl → ethyl) erodes target engagement by over an order of magnitude.
- [1] BindingDB. PrimarySearch_ki: EC50 80 nM, antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3). BDBM50118219 entry. Available at: http://ww.bindingdb.org View Source
- [2] BindingDB. BDBM50532061: IC50 999 nM, antagonist activity at human P2X3 receptor. Available at: https://www.bindingdb.org View Source
